molecular formula C3H7NO2S B566155 L-Cysteine-1-13C CAS No. 224054-24-4

L-Cysteine-1-13C

Cat. No.: B566155
CAS No.: 224054-24-4
M. Wt: 122.146
InChI Key: XUJNEKJLAYXESH-NSQKCYGPSA-N
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Description

L-Cysteine-1-¹³C (CAS: 224054-24-4) is a stable isotope-labeled derivative of the amino acid L-cysteine, where the first carbon atom in the carboxylic acid group is replaced with carbon-13 (¹³C). Its molecular formula is C₂(¹³C)H₇NO₂S, with a molecular weight of 122.15 g/mol . This compound is widely utilized as a tracer in metabolic studies, proteomics, and structural biology due to its ability to integrate into proteins and biomolecules without perturbing their native functions . Its applications include tracking sulfur metabolism, analyzing protein folding via nuclear magnetic resonance (NMR), and studying redox mechanisms involving cysteine’s thiol group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine-1-13C typically involves the incorporation of carbon-13 labeled precursors into the amino acid structure. One common method is the use of carbon-13 labeled acetic acid or other carbon-13 labeled compounds in the biosynthetic pathway of L-Cysteine. The reaction conditions often require controlled environments to ensure the incorporation of the isotope at the desired position.

Industrial Production Methods

Industrial production of this compound involves microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 labeled substrates into their metabolic pathways, resulting in the production of this compound. The process includes fermentation, extraction, and purification steps to obtain the final product with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine-1-13C undergoes various chemical reactions, including:

    Oxidation: L-Cysteine can be oxidized to form cystine, a dimer linked by a disulfide bond.

    Reduction: Cystine can be reduced back to L-Cysteine.

    Substitution: The thiol group in L-Cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are employed.

    Substitution: Alkylating agents like iodoacetamide can react with the thiol group.

Major Products

    Oxidation: Cystine

    Reduction: L-Cysteine

    Substitution: Alkylated cysteine derivatives

Scientific Research Applications

Metabolic Tracing and Pathway Analysis

L-Cysteine-1-13C is extensively used in metabolic tracing studies to elucidate the metabolic fate of cysteine in various organisms. By employing stable isotope labeling techniques, researchers can track the incorporation of L-cysteine into various metabolites.

Case Study: Entamoeba histolytica

  • In a study involving E. histolytica, trophozoites were cultured with this compound to monitor its metabolism. The results indicated that L-cysteine was rapidly converted into several metabolites, including 2-(R)-thiazolidine-4-carboxylic acid and L-alanine, providing insights into the organism's metabolic pathways and potential therapeutic targets .

Data Table: Metabolite Production from this compound

Time (h)MetaboliteConcentration Change
0.5L-CystineIncreased
3L-AlanineDetected
9Unknown MetabolitesIncreased
24L-CystineStable

Redox Status Monitoring

The compound has been utilized as a probe in hyperpolarized magnetic resonance imaging (MRI) to monitor redox status in vivo. This application is particularly relevant in cancer research, where oxidative stress plays a significant role.

Case Study: Hyperpolarized MRI in Tumor Models

  • A study demonstrated the use of hyperpolarized this compound to assess redox chemistry in pancreatic tumor models. The imaging allowed for real-time monitoring of metabolic changes, indicating that the compound could serve as a non-invasive biomarker for oxidative stress and tumor progression .

Key Findings:

  • The biodistribution of hyperpolarized this compound showed higher concentrations in tissues such as the liver and kidney, highlighting its potential for targeted imaging applications.

Health and Nutritional Studies

L-Cysteine is known for its roles in human health, including antioxidant properties and contributions to detoxification processes. The stable isotope form allows researchers to investigate these functions more precisely.

Case Study: Nutritional Supplementation

  • Research has indicated that dietary supplementation with L-Cysteine can enhance antioxidant defenses by promoting glutathione synthesis. Studies utilizing this compound have helped clarify how dietary sources impact cysteine metabolism and overall health outcomes .

Pharmaceutical Applications

L-Cysteine derivatives are being explored for their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

Case Study: Alzheimer's Disease

  • Recent studies have shown that cysteine metabolites can influence signaling pathways involved in neuroprotection. The use of labeled compounds like this compound helps elucidate these mechanisms at a molecular level .

Mechanism of Action

L-Cysteine-1-13C exerts its effects primarily through its thiol group, which participates in redox reactions. It acts as a precursor for glutathione, a major antioxidant in cells. The thiol group can undergo oxidation to form disulfide bonds, playing a crucial role in maintaining the redox balance within cells. The incorporation of the carbon-13 isotope allows for detailed tracking of these processes using nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Comparison with Isotope-Labeled Cysteine Derivatives

Table 1: Isotopic Variants of L-Cysteine

Compound Isotopic Labeling Molecular Weight (g/mol) Purity Key Applications
L-Cysteine-1-¹³C ¹³C at C1 (carboxylic acid) 122.15 ≥98% Metabolic flux analysis, NMR studies
L-Cysteine-3-¹³C ¹³C at C3 (side chain) 122.15 ≥98% Sulfur metabolism, glutathione synthesis
L-Cysteine-¹³C₃,¹⁵N,2,3,3-d₃ ¹³C at C1, C2, C3; ¹⁵N; deuterium 125.13 ≥99% High-resolution NMR, protein dynamics

Key Differences :

  • Labeling Position: L-Cysteine-1-¹³C is labeled at the carboxyl carbon, making it ideal for tracking amino acid incorporation into proteins or decarboxylation reactions . In contrast, L-Cysteine-3-¹³C labels the sulfur-containing side chain, enabling studies on thiol-specific pathways like hydrogen sulfide (H₂S) production .
  • Multilabeled Analogs : Compounds like L-Cysteine-¹³C₃,¹⁵N,2,3,3-d₃ offer enhanced sensitivity in NMR due to multiple isotopic labels, but their synthesis is more complex and costly .

Comparison with Other ¹³C-Labeled Amino Acids

Table 2: ¹³C-Labeled Amino Acids in Research

Compound Isotopic Position Molecular Weight (g/mol) Applications
L-Tyrosine-1-¹³C Carboxylic acid 182.18 Protein structure, neurotransmitter synthesis
L-Leucine-1-¹³C Carboxylic acid 132.16 Protein turnover studies, pharmacokinetics
L-Alanine-1-¹³C-¹⁵N Carboxylic acid + ¹⁵N 91.10 Dual isotopic tracing (C/N metabolism)

Key Insights :

  • Functional Group Specificity: Unlike L-Cysteine-1-¹³C, L-Tyrosine-1-¹³C is used to study aromatic amino acid metabolism and hormone synthesis (e.g., dopamine, thyroxine) due to its phenol group .
  • Dual Isotope Labeling : L-Alanine-1-¹³C-¹⁵N combines ¹³C and ¹⁵N labels, enabling simultaneous tracking of carbon and nitrogen fluxes in metabolic networks, a feature absent in L-Cysteine-1-¹³C .

Metabolic Studies

L-Cysteine-1-¹³C has been pivotal in elucidating the role of cysteine in glutathione biosynthesis. In rodent models, ¹³C tracing revealed that >60% of glutathione’s carbon skeleton originates from dietary cysteine . Comparatively, L-Leucine-1-¹³C studies showed that muscle protein synthesis rates correlate directly with leucine incorporation, highlighting divergent metabolic roles between these amino acids .

Structural Biology

In NMR spectroscopy, L-Cysteine-1-¹³C provides distinct ¹³C chemical shifts for resolving disulfide bond conformations in proteins. In contrast, multilabeled analogs like L-Cysteine-¹³C₃,¹⁵N,2,3,3-d₃ enable detailed analysis of side-chain dynamics but require advanced instrumentation .

Biological Activity

L-Cysteine-1-13C is a stable isotope-labeled form of the amino acid L-cysteine, which plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease based on diverse research findings.

Overview of L-Cysteine

L-Cysteine is a sulfur-containing amino acid essential for protein synthesis and is a precursor for the synthesis of glutathione, a critical antioxidant in the body. The incorporation of the stable isotope carbon-13 (13C) into L-cysteine allows researchers to trace its metabolic pathways and understand its biological functions more clearly.

1. Metabolism in Eukaryotes

Research has shown that this compound can be metabolized into various metabolites within eukaryotic cells. For instance, in Entamoeba histolytica, the addition of 8 mM stable-isotope labeled L-Cysteine resulted in significant metabolic changes over time. The study indicated that L-Cysteine was oxidized to L-cystine and further metabolized into L-alanine through cysteine desulfurase activity. This metabolic flow was monitored using capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS), demonstrating the dynamic nature of cysteine metabolism in response to nutrient availability .

2. Biosynthesis and Production

The production of L-Cysteine has been enhanced through metabolic engineering techniques in microorganisms such as Escherichia coli. By manipulating genes involved in cysteine degradation, researchers have achieved higher yields of L-cysteine, indicating potential applications for industrial production .

Physiological Roles

L-Cysteine serves several vital functions in biological systems:

  • Antioxidant Defense : As a precursor to glutathione, L-cysteine plays a critical role in cellular antioxidant defense mechanisms. Increased availability of cysteine enhances glutathione synthesis, helping to mitigate oxidative stress .
  • Neurotransmission Modulation : In the brain, cysteine is involved in regulating extracellular glutamate levels through its conversion to cystine, which can influence neurotransmission and potentially affect conditions like obsessive-compulsive disorder (OCD) .

1. Clinical Applications

A notable study investigated the effects of N-acetylcysteine (NAC), a derivative of cysteine, on patients with OCD. Participants receiving NAC showed significant reductions in OCD symptoms compared to the placebo group, highlighting the therapeutic potential of cysteine-related compounds in mental health disorders .

2. Cancer Research

In vivo studies utilizing hyperpolarized [1-13C] NAC demonstrated its capability as an imaging probe for monitoring redox status in pancreatic tumors. This application underscores the importance of cysteine metabolism in cancer biology and its potential use in diagnostic imaging .

Data Table: Key Findings on this compound

Study ReferenceOrganism/ModelKey FindingsMethodology
E. histolyticaMetabolized into L-alanine and L-cystine; tracked using CE-TOFMSMass Spectrometry
E. coliEnhanced production through genetic modification; maximum yield of 790 mg/LMetabolic Engineering
Human SubjectsSignificant symptom reduction in OCD with NAC supplementationClinical Trial
Mice (Pancreatic Tumors)Hyperpolarized NAC used for real-time monitoring of redox statusMRI Imaging

Q & A

Basic Research Questions

Q. What is the role of L-Cysteine-1-13C in metabolic pathway studies, and how can isotopic labeling enhance data reliability?

this compound is a stable isotope-labeled variant of L-cysteine, enabling precise tracking of sulfur and carbon flux in metabolic pathways such as glutathione synthesis, hydrogen sulfide (H₂S) production, and taurine biosynthesis. Methodologically, researchers use ¹³C-NMR or mass spectrometry to trace labeled atoms, distinguishing endogenous vs. exogenous contributions . Key considerations include ensuring isotopic purity (>99%, as per synthesis standards) and validating tracer incorporation rates via control experiments with unlabeled cysteine .

Q. How can researchers detect and quantify this compound in biological samples, and what analytical techniques are most robust?

Quantification requires coupling high-resolution mass spectrometry (HRMS) or liquid chromatography (LC) with isotope ratio mass spectrometry (IRMS). For example, LC-HRMS can differentiate isotopic peaks with a mass shift of +1 Da (¹³C vs. ¹²C), while IRMS provides precise isotopic abundance ratios. Calibration curves using certified reference materials (CRMs) are essential to minimize matrix effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in isotopic enrichment data when using this compound in dynamic flux analyses?

Discrepancies often arise from incomplete isotopic equilibration or competing metabolic pathways. To address this:

  • Use time-course sampling to capture transient enrichment states.
  • Validate via parallel labeling with ¹⁵N or ²H isotopes to cross-check pathway activity .
  • Apply computational flux analysis tools (e.g., INCA, OpenFLUX) to model competing routes and identify bottlenecks .

Q. What experimental design principles optimize the use of this compound for studying protein disulfide bond formation in vitro?

  • Controlled redox environments : Use buffered systems (e.g., Tris-HCl, pH 8.0) with defined glutathione (GSH/GSSG) ratios to mimic physiological conditions.
  • Kinetic trapping : Quench reactions at timed intervals with iodoacetamide to preserve disulfide intermediates for LC-MS analysis.
  • Cross-validation : Confirm labeling efficiency via tandem MS fragmentation and compare with unlabeled controls to rule out artifactual oxidation .

Q. How can isotopic dilution effects impact data interpretation in tracer studies, and what mitigation strategies are recommended?

Isotopic dilution occurs when unlabeled endogenous cysteine pools reduce the effective enrichment of this compound. Strategies include:

  • Pre-tracer fasting : Deplete endogenous cysteine reserves in cell cultures or model organisms before introducing the labeled compound.
  • Dose-response calibration : Establish linearity between tracer concentration and isotopic enrichment to identify saturation points .

Q. Methodological and Reproducibility Considerations

Q. What protocols ensure reproducible synthesis and characterization of this compound for in-house research use?

  • Synthesis : Follow solid-phase peptide synthesis (SPPS) protocols with ¹³C-labeled precursors, ensuring >99% isotopic purity via elemental analysis and HRMS .
  • Characterization : Report melting point, optical rotation, and chromatographic retention times alongside unlabeled standards. Provide detailed NMR spectral data (¹H, ¹³C) in supplementary materials .

Q. How should researchers address batch-to-batch variability in isotopic labeling efficiency?

  • Quality control (QC) : Implement routine QC checks via isotopic ratio mass spectrometry (IRMS) for each synthesis batch.
  • Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility using blinded analysis .

Q. Data Analysis and Reporting Standards

Q. What statistical frameworks are appropriate for analyzing time-resolved isotopic enrichment data from this compound experiments?

  • Use mixed-effects models to account for biological replicates and technical variability.
  • Apply false discovery rate (FDR) correction for multi-omics datasets to reduce type I errors .
  • Report raw isotopic abundances and normalized enrichment values in open-access repositories (e.g., MetaboLights) .

Q. How can researchers reconcile conflicting findings between isotopic tracing and genetic knockout models in cysteine metabolism studies?

  • Mechanistic deconvolution : Combine tracer data with transcriptomic/proteomic profiling to identify compensatory pathways (e.g., upregulation of alternative sulfur sources in knockout models).
  • Dynamic modeling : Use systems biology approaches to simulate pathway redundancy and validate hypotheses .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in redox-sensitive experiments?

  • Controlled atmosphere : Use argon/vacuum lines to prevent oxidation during synthesis.
  • Waste disposal : Follow institutional guidelines for ¹³C-labeled waste, as improper disposal may interfere with environmental isotope studies .

Properties

IUPAC Name

(2R)-2-amino-3-sulfanyl(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJNEKJLAYXESH-NSQKCYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([13C](=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745847
Record name L-(1-~13~C)Cysteine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224054-24-4
Record name L-(1-~13~C)Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 224054-24-4
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